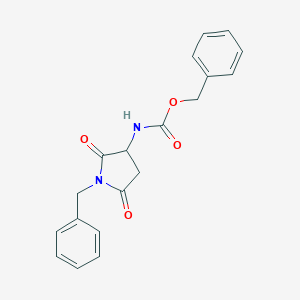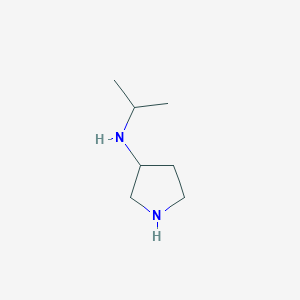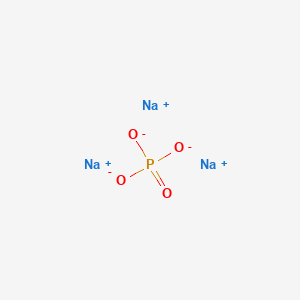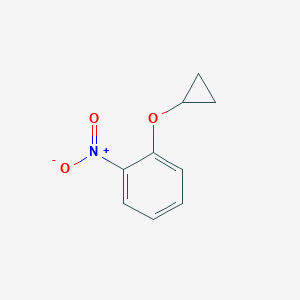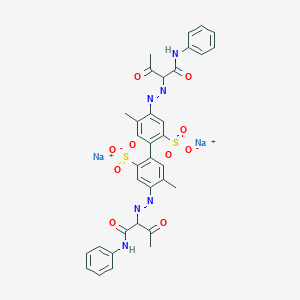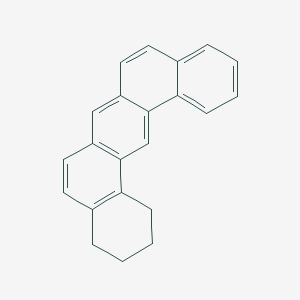
DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research. It is a highly carcinogenic compound that has been shown to induce tumors in laboratory animals. The synthesis of this compound is complex, and it requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is widely used in scientific research to study the carcinogenicity of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO-s. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. It is also used to study the effects of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure on gene expression and DNA damage.
Wirkmechanismus
The mechanism of action of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is complex and not fully understood. It is believed that it induces tumors by forming DNA adducts, which can lead to mutations and chromosomal aberrations. It can also interfere with cellular signaling pathways and cause oxidative stress, which can lead to DNA damage.
Biochemische Und Physiologische Effekte
Dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- has been shown to have several biochemical and physiological effects. It can induce apoptosis, alter gene expression, and cause inflammation. It can also affect the immune system and lead to immunosuppression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- in lab experiments is that it is a well-characterized compound with a known mechanism of action. It is also relatively easy to synthesize, and it is commercially available. However, one of the limitations is that it is highly toxic and carcinogenic, which can pose a risk to researchers. It also requires specialized equipment and expertise to handle safely.
Zukünftige Richtungen
There are several future directions for research on dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. One area of research is to study the effects of exposure to low levels of the compound over long periods of time. Another area of research is to investigate the potential use of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- as a biomarker for DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- exposure. Additionally, there is a need to develop safer and more effective methods for synthesizing and handling the compound in the laboratory.
Conclusion:
In conclusion, dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a highly carcinogenic compound that is widely used in scientific research. Its synthesis is complex, and it requires specialized equipment and expertise. It has been shown to induce tumors in laboratory animals, and it is used as a model compound to study the mechanisms of DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO--induced carcinogenesis. There are several future directions for research on this compound, including studying the effects of low-level exposure and developing safer methods for handling it in the laboratory.
Synthesemethoden
The synthesis of dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro- is a complex process that involves several steps. The first step is the synthesis of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene, which is achieved by the catalytic hydrogenation of dibenzo(a,j)anthracene. The second step involves the oxidation of 1,2,3,4-tetrahydrodibenzo(a,j)anthracene to form dibenzo(a,j)anthracene, 1,2,3,4-tetrahydro-. This step requires the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Eigenschaften
CAS-Nummer |
16310-68-2 |
|---|---|
Produktname |
DIBENZ(a,j)ANTHRACENE, 1,2,3,4-TETRAHYDRO- |
Molekularformel |
C22H18 |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,10,12,15,17(22)-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1,3,5,7,9-14H,2,4,6,8H2 |
InChI-Schlüssel |
IQVHSWJRWVEDQP-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
Kanonische SMILES |
C1CCC2=C(C1)C=CC3=C2C=C4C(=C3)C=CC5=CC=CC=C54 |
Andere CAS-Nummern |
16310-68-2 |
Synonyme |
1,2,3,4-Tetrahydrodibenz[a,j]anthracene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-Cyclopenta[b]thiophen-6(5H)-one](/img/structure/B36877.png)
![Cyclopenta[2,1-b:3,4-b']dithiophen-4-one](/img/structure/B36881.png)
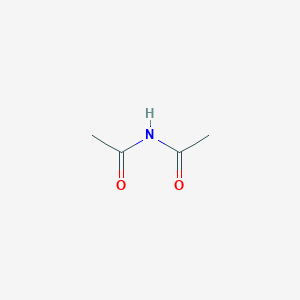
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-[2-(dimethylamino)naphthalen-1-yl]naphthalen-2-yl]thiourea](/img/structure/B36897.png)
![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B36912.png)
